2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
2-(4-Ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a thiophene core substituted with a 4-ethoxybenzamido group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with three methyl groups (N,4,5-trimethyl), enhancing steric bulk and metabolic stability.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUXOFUVTPBCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the condensation of 4-ethoxybenzoic acid with N,4,5-trimethylthiophene-3-carboxamide. The reaction is carried out under acidic conditions, often using a catalyst such as boron trifluoride etherate. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares a thiophene-3-carboxamide backbone with several analogs, but differences in substituents critically influence its properties. Key analogs include:
Table 1: Structural Comparison of Thiophene Derivatives
*Inferred based on structural analysis.
Key Observations:
- Substituent Electronic Effects : The 4-ethoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in 298207-66-6 and the lipophilic ethylsulfanyl in 886933-79-3. These differences influence solubility and target binding .
- Carboxamide vs. Ester : The ethyl ester in 298207-66-6 may confer higher hydrolytic lability compared to the carboxamide group in the target compound, which is more stable under physiological conditions .
Physicochemical Properties
- Lipophilicity : The ethylsulfanyl group in 886933-79-5 increases logP compared to the target’s ethoxy group, impacting bioavailability .
- Crystallinity : Analogs like Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate form stable crystals due to hydrogen bonding; the target’s methyl groups may alter packing efficiency .
Biological Activity
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound notable for its unique structural features that combine a benzamide moiety with a thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in inhibiting specific enzymes involved in lipid metabolism.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. The compound's structure is characterized by the presence of an ethoxy group attached to the benzamide, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Recent studies suggest that this compound may act primarily through the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis. The inhibition of DGAT1 has been associated with reduced triglyceride accumulation in various cell types, including mouse C2C12 myoblasts. This action indicates potential therapeutic applications in managing conditions related to lipid metabolism disorders.
Proposed Biochemical Pathways
- Target Enzyme: DGAT1
- Effect: Suppression of triglyceride accumulation
- Cell Type Studied: Mouse C2C12 cells
Biological Activity and Research Findings
The biological activity of this compound has been evaluated in various studies:
-
Inhibition of Lipid Accumulation:
- In vitro studies demonstrated that this compound significantly reduces lipid droplet formation in C2C12 cells when treated with oleic acid.
- The mechanism appears to involve the downregulation of genes associated with lipid biosynthesis.
-
Potential Anti-obesity Effects:
- Animal models treated with this compound showed decreased body weight and fat mass compared to controls.
- The results suggest a promising role in obesity management through modulation of lipid metabolism.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Mouse Models:
- A study involving high-fat diet-induced obesity in mice reported that administration of this compound led to a significant reduction in body weight and serum triglycerides compared to untreated groups.
- Cell Culture Experiments:
- In C2C12 myoblasts, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of lipid accumulation and changes in gene expression related to lipid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
